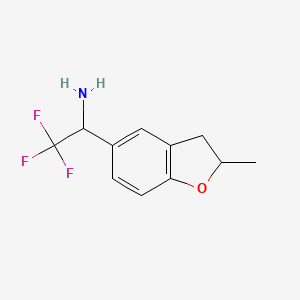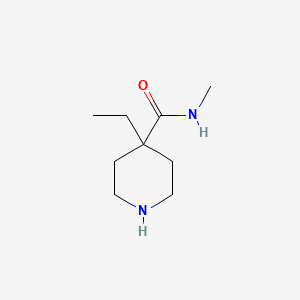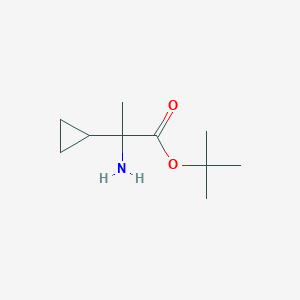
Tert-butyl 2-amino-2-cyclopropylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-2-cyclopropylpropanoate is an organic compound with the molecular formula C10H19NO2. It is a derivative of cyclopropane and is characterized by the presence of an amino group and a tert-butyl ester group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl 2-amino-2-cyclopropylpropanoate can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with tert-butyl acrylate under controlled conditions. The reaction typically requires a catalyst and proceeds through a nucleophilic addition mechanism. Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide, which undergoes oxidation and subsequent esterification to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-amino-2-cyclopropylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide is a common reagent.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Alkyl halides and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-2-cyclopropylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-amino-3-cyclopropylpropanoate
- Cyclopropanepropanoic acid, α-amino-, 1,1-dimethylethyl ester
Uniqueness
Tert-butyl 2-amino-2-cyclopropylpropanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity compared to similar compounds. The presence of both the tert-butyl ester and amino groups allows for versatile chemical modifications and applications .
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-2-cyclopropylpropanoate |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(4,11)7-5-6-7/h7H,5-6,11H2,1-4H3 |
Clave InChI |
ZWPCVIYFHBKDJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C)(C1CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-[(Diphenylmethyl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B13582589.png)
![Tetrahydro-1H-5lambda~6~-thieno[3,4-c]furan-1,3,5,5-tetrone](/img/structure/B13582593.png)
![Furan-2-yl[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone](/img/structure/B13582601.png)
![(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13582608.png)
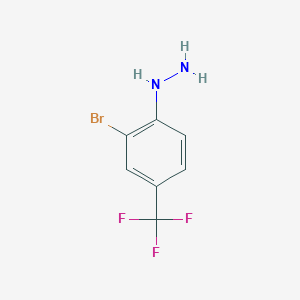
![9-(3,4-dimethoxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]purine-2,4(1H,3H)-dione](/img/structure/B13582633.png)
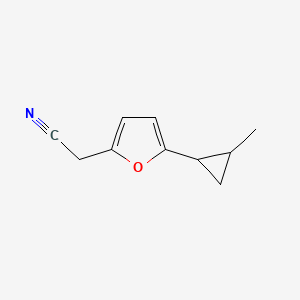
![tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate](/img/structure/B13582639.png)

